3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate
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Overview
Description
3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a phenyl group, a methylphenoxy group, and a keto group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenol with phenylacetic acid under esterification conditions. The reaction typically requires the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Methylphenol: A precursor in the synthesis of 3-(3-Methylphenoxy)-3-oxo-2-phenylpropanoate.
Phenylacetic Acid: Another precursor used in the synthesis.
3-(4-Methylphenoxy)-3-oxo-2-phenylpropanoate: A similar compound with a different substitution pattern on the phenoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
54941-63-8 |
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Molecular Formula |
C16H13O4- |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
3-(3-methylphenoxy)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C16H14O4/c1-11-6-5-9-13(10-11)20-16(19)14(15(17)18)12-7-3-2-4-8-12/h2-10,14H,1H3,(H,17,18)/p-1 |
InChI Key |
IDBLCXQHFBALRA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C(C2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
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